molecular formula C18H16O8 B1204894 6-Methoxyaromadendrin 3-O-acetate CAS No. 130926-71-5

6-Methoxyaromadendrin 3-O-acetate

Cat. No. B1204894
M. Wt: 360.3 g/mol
InChI Key: SZKFMAOEZUMSRT-AEFFLSMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxyaromadendrin 3-O-acetate is a trihydroxyflavanone that is aromadendrin 3-O-acetate substituted by a methoxy group at position 6. It is an acetate ester, a monomethoxyflavanone, a trihydroxyflavanone and a member of 4'-hydroxyflavanones. It derives from a (+)-dihydrokaempferol.

Scientific Research Applications

Chemical Synthesis and Modification

  • Acetoxymethylation of Coumarins : A study by Kurosawa and Harada (1979) demonstrated the reaction of various coumarins, including 6-methoxy coumarins, with manganese(III) acetate, leading to the formation of acetoxymethylated coumarins. This reaction is significant for the chemical modification of coumarins like 6-Methoxyaromadendrin 3-O-acetate (Kurosawa & Harada, 1979).

Biological and Pharmacological Studies

  • Inflammatory Cytokine Inhibition : Moon et al. (2007) investigated the effects of scopoletin, a coumarin compound closely related to 6-Methoxyaromadendrin, on the production of inflammatory cytokines. This study highlights the potential of scopoletin and possibly related compounds like 6-Methoxyaromadendrin in modulating inflammatory responses (Moon et al., 2007).

  • Antimicrobial and Antitumor Properties : Noolvi et al. (2016) synthesized 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, demonstrating significant antimicrobial activities. This research suggests the scope for developing 6-Methoxyaromadendrin 3-O-acetate derivatives with potential antimicrobial or antitumor applications (Noolvi et al., 2016).

  • Fluorophore Development for Biomedical Analysis : Hirano et al. (2004) described the development of a novel fluorophore derived from 5-methoxyindole-3-acetic acid, demonstrating characteristics beneficial for biomedical analysis. This highlights the potential use of 6-Methoxyaromadendrin 3-O-acetate in developing novel fluorescent agents for scientific research (Hirano et al., 2004).

  • Role in Plant Defense Mechanisms : A study by Kim et al. (2020) on Melissa officinalis showed that sucrose induces the accumulation of various flavonoids, including 6-methoxyaromadendrin 3-O-acetate, as a defense mechanism against stress. This research underscores the role of 6-Methoxyaromadendrin 3-O-acetate in plant physiology and its potential applications in agricultural science (Kim et al., 2020).

properties

CAS RN

130926-71-5

Product Name

6-Methoxyaromadendrin 3-O-acetate

Molecular Formula

C18H16O8

Molecular Weight

360.3 g/mol

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxo-2,3-dihydrochromen-3-yl] acetate

InChI

InChI=1S/C18H16O8/c1-8(19)25-18-15(23)13-12(7-11(21)17(24-2)14(13)22)26-16(18)9-3-5-10(20)6-4-9/h3-7,16,18,20-22H,1-2H3/t16-,18+/m1/s1

InChI Key

SZKFMAOEZUMSRT-AEFFLSMTSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)OC)O)C3=CC=C(C=C3)O

SMILES

CC(=O)OC1C(OC2=C(C1=O)C(=C(C(=C2)O)OC)O)C3=CC=C(C=C3)O

Canonical SMILES

CC(=O)OC1C(OC2=C(C1=O)C(=C(C(=C2)O)OC)O)C3=CC=C(C=C3)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxyaromadendrin 3-O-acetate
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Reactant of Route 6
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